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Compound of Interest

Compound Name: 2-Bromo-5-fluoropyridin-4-ol

cat. No.: B144351

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2-
Bromo-5-fluoropyridin-4-ol

Abstract

2-Bromo-5-fluoropyridin-4-ol is a halogenated heterocyclic compound featuring a pyridine
core, a structural motif of significant interest in medicinal chemistry and materials science.[1][2]
The strategic placement of bromine, fluorine, and hydroxyl substituents provides a versatile
scaffold for synthetic elaboration, making it a valuable building block for drug discovery and the
development of novel agrochemicals.[1][3] The presence of fluorine, in particular, can bestow
advantageous properties upon derivative molecules, such as enhanced metabolic stability,
increased lipophilicity, and modulated basicity, which are critical parameters in drug design.
This guide provides a comprehensive analysis of its molecular structure, including tautomerism,
predictive spectroscopic signatures, a proposed synthetic pathway, and its potential reactivity
for creating diverse chemical libraries. It is intended for researchers, synthetic chemists, and
drug development professionals seeking to leverage this compound in their work.

Molecular Structure and Physicochemical

Properties
Core Structure and Nomenclature

2-Bromo-5-fluoropyridin-4-ol is systematically named based on the substitution pattern on a
pyridine ring. The molecule is characterized by a bromine atom at the 2-position, a fluorine
atom at the 5-position, and a hydroxyl group at the 4-position.
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» IUPAC Name: 2-Bromo-5-fluoropyridin-4-ol

e CAS Number: 1196152-88-1[4]

e Synonyms: 2-Bromo-5-fluoro-4-hydroxypyridine, 4-Pyridinol, 2-bromo-5-fluoro-[1]
e Molecular Formula: CsH3BrFNOJ[1]

e Molecular Weight: 191.99 g/mol [1]

Caption: Molecular Structure of 2-Bromo-5-fluoropyridin-4-ol.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical structural feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium
with the corresponding pyridin-4(1H)-one form. For this molecule, the keto (pyridone) form is
generally the predominant tautomer in solution due to the formation of a more stable,
conjugated amide-like system. This equilibrium is fundamental to its reactivity and biological
interactions, as the two forms present different hydrogen bonding capabilities and electronic
profiles.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Physicochemical Properties

The combination of polar functional groups and a semi-rigid core defines the physical
properties of this compound.
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Property Value | Description Source

Pale yellow to light brown
Appearance i [1]
solid.

Soluble in polar organic
B solvents (e.g., DMSO,
Solubility [1]
Methanol). The hydroxyl group

allows for hydrogen bonding.

The pyridinium nitrogen pKa is
lowered by the electron-
) withdrawing Br and F atoms.
pKa (Predicted) ) o ] N/A
The 4-OH group is acidic, with
a pKa expected in the range of

9-11.

The presence of three
heteroatoms (N, O, F) and a

LogP (Predicted) bromine suggests moderate N/A
lipophilicity, making it suitable

for drug discovery programs.

Spectroscopic Characterization (Predictive
Analysis)

While specific spectral data for 2-bromo-5-fluoropyridin-4-ol is not widely published, a robust
prediction of its key spectroscopic features can be made by analyzing its structure and
comparing it to related analogs.[5][6][7][8]

'H NMR Spectroscopy

The pyridine ring contains two protons. Their chemical shifts and coupling patterns are dictated
by the electronic effects of the substituents.

e H-3 Proton: This proton is ortho to the bromine and the hydroxyl/keto group. It is expected to
appear as a doublet due to coupling with the fluorine atom (*JHF). The expected chemical
shift would be in the range of 7.0-7.5 ppm.
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e H-6 Proton: This proton is ortho to the nitrogen and meta to the fluorine atom. It will be the
most downfield proton due to the deshielding effect of the adjacent nitrogen. It should appear
as a doublet due to coupling with the fluorine atom (3JHF), likely in the 8.0-8.5 ppm region.

3C NMR Spectroscopy

The five carbon atoms of the pyridine ring will give distinct signals.

C-2 (bearing Br): This carbon will be significantly influenced by the bromine atom and is
expected in the 140-150 ppm range.

e C-4 (bearing OH): In its pyridone form, this carbon is a carbonyl (C=0) and would appear
significantly downfield, likely >170 ppm. In the pyridinol form, it would be in the 160-165 ppm
range.

e C-5 (bearing F): This carbon will appear as a doublet with a large one-bond C-F coupling
constant (*JCF > 200 Hz). Its chemical shift will be highly deshielded by the fluorine, likely in
the 155-165 ppm range.

e C-3 and C-6: These carbons will also show smaller C-F couplings and will be located in the
aromatic region, with C-6 being further downfield due to its proximity to nitrogen.

Mass Spectrometry

Mass spectrometry would provide unambiguous confirmation of the molecular formula.
e Molecular lon (M+): A prominent molecular ion peak would be observed.

 |sotopic Pattern: The most characteristic feature would be the isotopic signature of bromine.
Two peaks of nearly equal intensity will be observed for the molecular ion: one for the 7°Br
isotope (M) and another for the 81Br isotope (M+2).

Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthesis

A logical synthetic approach to 2-bromo-5-fluoropyridin-4-ol involves starting from a more
readily available precursor, such as 2-amino-5-fluoropyridine. The synthesis can be envisioned

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1443521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

as a diazotization-bromination followed by a hydroxylation step.

Sandmeyer-type

Click to download full resolution via product page
Caption: Retrosynthetic analysis of 2-Bromo-5-fluoropyridin-4-ol.

A plausible synthetic protocol is detailed below, drawing from established methods for the
synthesis of halogenated pyridines.[9]

Step 1: Synthesis of 2-Bromo-5-fluoropyridine from 2-Amino-5-fluoropyridine[9]

o Cool a vessel containing 48% hydrobromic acid to 0-5 °C.

e Add 2-amino-5-fluoropyridine (1.0 eq) portion-wise, maintaining the temperature.
e Prepare a solution of sodium nitrite (2.5 eq) and bromine (3.0 eq) in water.

o Slowly add the nitrite/bromine solution to the reaction mixture, ensuring the temperature
remains at 0-5 °C to control the exothermic diazotization and subsequent bromination.

 Stir the reaction for 1 hour after addition is complete.

e Quench the reaction by carefully adding a sodium hydroxide solution to neutralize the excess
acid.

o Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).

o Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The product is volatile and care should be taken.

 Purify the crude product by column chromatography to yield 2-bromo-5-fluoropyridine.

Step 2: Hydroxylation to 2-Bromo-5-fluoropyridin-4-ol (Proposed) This step is a conceptual
protocol, as a specific literature procedure is not available. The choice of method depends on
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the desired regioselectivity. A common method for introducing a hydroxyl group at the 4-
position of a pyridine ring is via oxidation to the N-oxide followed by rearrangement, or through
nucleophilic substitution of a suitable precursor.

Reactivity and Applications in Drug Discovery

The true value of 2-bromo-5-fluoropyridin-4-ol lies in its potential as a versatile synthetic
intermediate. The distinct reactivity of its functional groups allows for selective modification to
build molecular complexity.

e The Bromine Atom (C-2): This is the primary handle for diversification. It is ideally suited for
palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (to form C-C bonds
with boronic acids), Buchwald-Hartwig (to form C-N bonds with amines), and Sonogashira
(to form C-C triple bonds).[10][11] This allows for the introduction of a vast array of aryl,
heteroaryl, and alkyl groups.

o The Pyridine Core: The pyridine scaffold is a privileged structure in medicinal chemistry,
frequently found in kinase inhibitors where the nitrogen atom can form a key hydrogen bond
with the hinge region of the kinase ATP-binding site.[2][12]

e The Hydroxyl/Keto Group (C-4): This group acts as both a hydrogen bond donor and
acceptor, which can be crucial for target binding. It also serves as a synthetic handle for O-
alkylation or other modifications.

e The Fluorine Atom (C-5): While generally unreactive, the fluorine atom exerts a powerful
electronic influence. Its electron-withdrawing nature modulates the pKa of the pyridine
nitrogen and can enhance binding affinity through favorable electrostatic interactions.
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Synthetic Utility
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Caption: Key reaction pathways for diversifying the core scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-bromo-5-fluoropyridin-4-ol is not readily
available, safety protocols should be based on data from its closely related precursor, 2-bromo-
5-fluoropyridine.[13][14][15][16] It should be handled as a potentially hazardous chemical.

Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause
serious eye irritation.[14][15][16] May cause respiratory irritation.[15]

» Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[15] Avoid
contact with skin, eyes, and clothing.[17] Wear appropriate personal protective equipment
(PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

o Storage: Store in a cool, dry place in a tightly sealed container.[13]

o First Aid:
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o Skin Contact: Wash off immediately with plenty of soap and water.[13][16]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[15][16]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[13][16]

o Inhalation: Move person to fresh air.[16]

Conclusion

2-Bromo-5-fluoropyridin-4-ol is a highly functionalized heterocyclic building block with
significant potential for applications in research and development, particularly in the synthesis
of novel pharmaceuticals. Its key structural features—a reactive bromine handle for cross-
coupling, a hydrogen-bonding hydroxyl/keto group, and an electronically-influential fluorine
atom—yprovide a powerful platform for generating diverse and complex molecular architectures.
Understanding its tautomeric nature, predictive spectroscopic properties, and potential
synthetic routes is essential for unlocking its full utility as a scaffold in modern chemical
synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

